

# Assessing the Efficacy of MRTX0902 in Adagrasib-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRTX0902  |           |
| Cat. No.:            | B10829282 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to KRAS G12C inhibitors like adagrasib presents a significant clinical challenge. This guide provides a comparative analysis of the investigational SOS1 inhibitor, **MRTX0902**, and other emerging therapeutic strategies designed to overcome adagrasib resistance. The information is compiled from preclinical and early clinical data to aid in the evaluation of these next-generation approaches.

### Introduction to MRTX0902

MRTX0902 is a potent and selective, orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. By inhibiting the interaction between SOS1 and KRAS, MRTX0902 is designed to decrease the levels of active KRAS-GTP, thereby suppressing downstream signaling in the MAPK pathway.

The primary rationale for combining MRTX0902 with a KRAS G12C inhibitor like adagrasib is to create a synergistic antitumor effect. Adagrasib preferentially binds to the inactive, GDP-bound form of KRAS G12C. By inhibiting SOS1, MRTX0902 increases the pool of KRAS G12C in the GDP-bound state, thus enhancing the target for adagrasib. This dual-pronged attack is



hypothesized to lead to a more profound and durable inhibition of KRAS signaling and to overcome adaptive resistance mechanisms.

## Comparative Efficacy of MRTX0902 in Preclinical Models

Preclinical studies have demonstrated the potential of **MRTX0902** to enhance the antitumor activity of adagrasib in various KRAS G12C-mutant cancer models.

### In Vivo Efficacy of MRTX0902 and Adagrasib Combination

The combination of MRTX0902 and adagrasib has shown significant tumor growth inhibition (TGI) and even tumor regression in xenograft models.

| Model                                             | Treatment                     | Dose                                                       | Tumor Growth Inhibition (TGI) / Regression | Reference |
|---------------------------------------------------|-------------------------------|------------------------------------------------------------|--------------------------------------------|-----------|
| MIA PaCa-2<br>(Pancreatic<br>Cancer<br>Xenograft) | MRTX0902<br>(monotherapy)     | 25 mg/kg BID                                               | 41% TGI                                    | [2]       |
| MRTX0902<br>(monotherapy)                         | 50 mg/kg BID                  | 53% TGI                                                    | [2]                                        |           |
| Adagrasib<br>(monotherapy)                        | 10 mg/kg QD                   | 94% TGI                                                    | [2]                                        |           |
| MRTX0902 +<br>Adagrasib                           | 25 mg/kg BID +<br>10 mg/kg QD | -54% Regression                                            | [2]                                        |           |
| MRTX0902 +<br>Adagrasib                           | 50 mg/kg BID +<br>10 mg/kg QD | -92% Regression<br>(including one<br>tumor-free<br>animal) | [2]                                        | _         |



# Alternative Therapeutic Strategies for Adagrasib Resistance

Several alternative strategies are in development to address adagrasib resistance, primarily focusing on next-generation KRAS G12C inhibitors with improved properties or targeting different aspects of KRAS biology.

### **Next-Generation KRAS G12C Inhibitors**

These inhibitors are designed for higher potency, selectivity, and potentially altered binding modes to overcome resistance mutations.



| Compound                  | Mechanism                                            | Preclinical/Clinical<br>Efficacy Highlights                                                                                                                                                                                                                                                   | Reference |
|---------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Divarasib (GDC-6036)      | Covalent KRAS G12C inhibitor                         | Preclinically 5-20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[3][4] In a Phase 1 study of patients with KRAS G12C-mutant NSCLC, divarasib showed a 53.4% objective response rate (ORR) and a median progression-free survival (PFS) of 13.1 months.[5] | [3][4][5] |
| Olomorasib<br>(LY3537982) | Second-generation<br>covalent KRAS G12C<br>inhibitor | In a Phase 1/2 study, olomorasib monotherapy demonstrated a 41% ORR in NSCLC patients previously treated with a KRAS G12C inhibitor.[6][7] In combination with pembrolizumab in first-line KRAS G12C-mutant NSCLC, the ORR was 77%.[7]                                                        | [6][7]    |

### **RAS(ON) Inhibitors**

A novel class of inhibitors that target the active, GTP-bound state of RAS.



| Compound | Mechanism                                           | Preclinical Efficacy<br>Highlights                                                                                                                               | Reference |
|----------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| RMC-7977 | RAS(ON) multi-<br>selective tricomplex<br>inhibitor | Demonstrates robust<br>and durable tumor<br>suppression in<br>preclinical models of<br>KRAS G12C-mutant<br>NSCLC with acquired<br>resistance to<br>sotorasib.[8] | [8]       |

# Experimental Protocols In Vivo Tumor Growth Inhibition Studies (MRTX0902)

- Cell Lines and Animal Models: Human cancer cell lines with KRAS G12C mutations (e.g., MIA PaCa-2 pancreatic cancer) were used to establish subcutaneous xenografts in immunocompromised mice (e.g., female athymic nude mice).
- Drug Administration: MRTX0902 was formulated in a suspension (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) and administered orally (PO) twice daily (BID). Adagrasib was similarly formulated and administered orally once daily (QD).
- Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) was calculated as the percentage reduction in the mean tumor volume of treated animals compared to vehicle-treated controls. Tumor regression is noted as a negative percentage change from the initial tumor volume.
- Pharmacodynamic Analysis: To assess the mechanism of action, tumor tissues were collected after a specified duration of treatment (e.g., 6 days) and analyzed for downstream signaling pathway modulation, such as the levels of phosphorylated ERK (pERK), by immunoblotting.

# Signaling Pathways and Experimental Workflow KRAS Signaling and Mechanisms of Action



The following diagrams illustrate the KRAS signaling pathway, the mechanism of adagrasib resistance, and the combined effect of **MRTX0902** and adagrasib.





Click to download full resolution via product page

Caption: Simplified KRAS/MAPK signaling cascade.

### Mechanism of Adagrasib Action and Resistance



Click to download full resolution via product page

Caption: Adagrasib action and a common resistance mechanism.





Click to download full resolution via product page

Caption: Combined inhibition by MRTX0902 and adagrasib.

### Conclusion

The combination of the SOS1 inhibitor MRTX0902 with the KRAS G12C inhibitor adagrasib demonstrates significant preclinical efficacy, leading to tumor regressions in models where monotherapy shows more limited activity. This synergistic approach represents a promising strategy to overcome intrinsic and acquired resistance to KRAS G12C inhibitors. While direct comparative preclinical data is not yet available, other emerging agents such as divarasib, olomorasib, and RAS(ON) inhibitors also show considerable promise in the treatment of KRAS G12C-mutant cancers, including in settings of resistance to first-generation inhibitors. Further clinical investigation is warranted to determine the optimal therapeutic strategies for patients with adagrasib-resistant disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Resistance to KRAS inhibition in advanced non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation UCL Discovery [discovery.ucl.ac.uk]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 7. onclive.com [onclive.com]
- 8. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non– Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Efficacy of MRTX0902 in Adagrasib-Resistant Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829282#assessing-the-efficacy-of-mrtx0902-in-adagrasib-resistant-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com